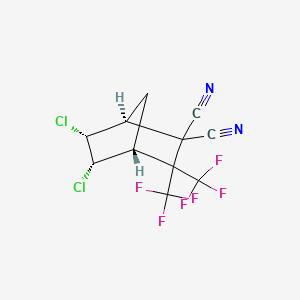

Norbornane, 5,6-dichloro-2,2-dicyano-3,3-bis(trifluoromethyl)-

Description

The compound Norbornane, 5,6-dichloro-2,2-dicyano-3,3-bis(trifluoromethyl)- (systematic name: Bicyclo[2.2.1]heptane-2,2-dicarbonitrile, 5,6-dichloro-3,3-bis(trifluoromethyl)-, (1S,4R,5S,6R)) is a highly functionalized norbornane derivative. It features a bicyclic framework substituted with electron-withdrawing groups (EWGs): two chloro groups at positions 5 and 6, two cyano groups at position 2, and two trifluoromethyl groups at position 2. This combination of substituents imparts significant steric bulk, electronic anisotropy, and chemical stability, making it a candidate for specialized applications in materials science and catalysis .

Properties

CAS No. |

82947-62-4 |

|---|---|

Molecular Formula |

C11H6Cl2F6N2 |

Molecular Weight |

351.07 g/mol |

IUPAC Name |

(1S,4R,5S,6R)-5,6-dichloro-3,3-bis(trifluoromethyl)bicyclo[2.2.1]heptane-2,2-dicarbonitrile |

InChI |

InChI=1S/C11H6Cl2F6N2/c12-6-4-1-5(7(6)13)9(10(14,15)16,11(17,18)19)8(4,2-20)3-21/h4-7H,1H2/t4-,5+,6-,7+/m1/s1 |

InChI Key |

NTESZNJQNKSALM-UCROKIRRSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@H]1C(C2(C#N)C#N)(C(F)(F)F)C(F)(F)F)Cl)Cl |

Canonical SMILES |

C1C2C(C(C1C(C2(C#N)C#N)(C(F)(F)F)C(F)(F)F)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Norbornane, 5,6-dichloro-2,2-dicyano-3,3-bis(trifluoromethyl)- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Norbornane, 5,6-dichloro-2,2-dicyano-3,3-bis(trifluoromethyl)- undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced products.

Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: DDQ in the presence of molecular oxygen and iron (II) phthalocyanine as a catalyst.

Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines or thiols in the presence of a strong base like sodium hydride (NaH) in DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield quinone derivatives, while reduction with LiAlH4 can produce alcohols or amines .

Scientific Research Applications

Norbornane, 5,6-dichloro-2,2-dicyano-3,3-bis(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Norbornane, 5,6-dichloro-2,2-dicyano-3,3-bis(trifluoromethyl)- involves its interaction with molecular targets and pathways in biological systems. The compound can act as an oxidizing agent, facilitating the transfer of electrons and the formation of reactive intermediates. These intermediates can then interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Key Structural Features:

- Core: Norbornane (bicyclo[2.2.1]heptane) with exo,exo stereochemistry.

- Substituents: 5,6-Dichloro: Enhances electrophilicity and resistance to oxidation. 3,3-Bis(trifluoromethyl): Increases lipophilicity and thermal stability .

Comparison with Similar Compounds

To contextualize the properties of this compound, we compare it with structurally analogous norbornane derivatives and related fluorocarbon systems.

Table 1: Structural and Functional Comparison

Reactivity and Stability

- Electron-Withdrawing Effects: The combination of Cl, CN, and CF₃ groups in the target compound creates a strongly electron-deficient norbornane core, contrasting with Exo-2-(benzoylamino)norbornane, which lacks EWGs and exhibits nucleophilic reactivity in cross-coupling reactions .

- Dechlorination Resistance: Unlike 5,6-dichloro-5,6-bis(trifluoromethyl)-norborn-2-ene, which undergoes incomplete dechlorination (trace product yield under MgI₂/ether conditions), the saturated norbornane framework in the target compound likely resists ring-opening reactions, enhancing stability .

Electronic and Steric Effects

Q & A

Basic: What synthetic methodologies are reported for this compound, and what challenges exist in optimizing yield?

Answer:

The synthesis involves dechlorination of intermediates like 5,6-dichloro-5,6-bis(trifluoromethyl)-norborn-2-ene using magnesium iodide in ether. However, gas chromatography (GC) analysis revealed trace product yields under these conditions, indicating inefficiency in dehalogenation . To optimize, alternative catalysts (e.g., Zn/Cu couple) or stepwise deprotection strategies could be explored. Systematic solvent screening (e.g., THF vs. ether) and temperature control may mitigate side reactions.

Advanced: How can reaction intermediates (e.g., carbenes or thioketenes) be detected during its photolytic or thermal decomposition?

Answer:

Photolysis or thermolysis may generate cyclic carbenes or thioketenes, as observed in analogous systems. For example, highlights the detection of carbene intermediates via trapping with hexafluoro-2-butyne, forming thiaspiropentene derivatives. Time-resolved IR spectroscopy or GC-MS coupled with radical scavengers (e.g., TEMPO) can isolate and characterize transient species .

Basic: What analytical techniques are recommended for purity assessment and structural confirmation?

Answer:

Gas Chromatography (GC): Use internal standards (e.g., Me4Si) for quantitative analysis of dechlorination products .

NMR Spectroscopy: Employ <sup>1</sup>H and <sup>19</sup>F NMR in CDCl3 to resolve cyano (dicyano) and trifluoromethyl groups. Reference shifts from similar compounds (e.g., 3,3-bis(trifluoromethyl)benziodoxole derivatives) for comparison .

Advanced: How do steric and electronic effects of the trifluoromethyl groups influence reactivity in cycloadditions?

Answer:

The electron-withdrawing trifluoromethyl groups stabilize electron-deficient intermediates, favoring [4+1] cycloadditions with low-valent metal compounds (e.g., GeCl2), as shown in . Computational studies (DFT) can quantify steric hindrance and predict regioselectivity in reactions with dienes or thiocarbonyls .

Basic: What are the documented pharmacological activities of norbornane derivatives, and how can this compound be evaluated?

Answer:

Norbornane derivatives exhibit anticancer activity via thiopyrano-thiazole or spirocyclic motifs (e.g., inhibition of kinase pathways). To assess this compound, conduct cytotoxicity assays (MTT) against cancer cell lines and compare with structurally related analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.